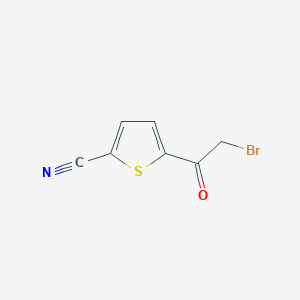

5-(Bromoacetyl)thiophene-2-carbonitrile

Übersicht

Beschreibung

5-(Bromoacetyl)thiophene-2-carbonitrile is an organic compound with the molecular formula C7H4BrNOS It is characterized by a thiophene ring substituted with a bromoacetyl group and a carbonitrile group

Vorbereitungsmethoden

The synthesis of 5-(Bromoacetyl)thiophene-2-carbonitrile typically involves a multi-step process. One common method includes the following steps :

Starting Material: The synthesis begins with 5-bromothiophene-2-carboxaldehyde.

Reaction with Hydrogen Cyanide: The carboxaldehyde is reacted with hydrogen cyanide to form 5-cyanothiophene-2-carboxaldehyde.

Formation of the Target Compound: The cyanothiophene is then treated with sodium hydroxide and bromoacetic acid to yield this compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The bromoacetyl group participates in palladium-catalyzed coupling with aryl/heteroarylboronic acids. This reaction is highly efficient under aqueous conditions, producing 5-arylacetylthiophene derivatives with broad structural diversity .

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Key Features :

- Catalyzed by Pd(II) complexes (e.g., Pd(PPh₃)₄) with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst .

- Operates in water or DMF/water mixtures, enhancing sustainability .

Nucleophilic Substitution Reactions

The bromine atom in the bromoacetyl group is susceptible to nucleophilic attack, enabling the synthesis of thiazoles, amines, and ethers.

Thiazole Formation

Reaction with thiourea or thioamides via the Hantzsch thiazole synthesis:

Amine/Alkoxide Substitution

- With primary amines : Forms 5-(alkylaminoacetyl)thiophene-2-carbonitrile derivatives (e.g., morpholine substitution at 85% yield).

- With alkoxides : Generates ether-linked analogs under mild basic conditions (K₂CO₃, DMF).

Oxidation of the Ketone Group

The acetyl moiety undergoes oxidation to carboxylic acid derivatives:

Reduction of the Ketone Group

Selective reduction using NaBH₄ yields secondary alcohols:

Cyano Group Reactivity

The nitrile group participates in:

- Hydrolysis : Forms carboxamides or carboxylic acids under acidic/basic conditions.

- Cyclization : With hydrazines to yield pyrazole derivatives, utilized in anticancer studies .

Example :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-(Bromoacetyl)thiophene-2-carbonitrile has been utilized in the synthesis of bioactive compounds, particularly in the development of antimicrobial agents. Research indicates that derivatives of this compound exhibit varying degrees of antimicrobial activity against multiple strains of bacteria and fungi. For instance, a study demonstrated that treatment of this compound with quinoline led to the formation of novel aza heterocycles that showed promising antibacterial and antifungal properties. The synthesized compounds were tested against eight different microorganisms, revealing several compounds with significant zones of inhibition .

Organic Synthesis

This compound serves as a crucial intermediate in various organic reactions, particularly in the Suzuki-Miyaura cross-coupling reactions. It is often used to synthesize complex arylated thiophene derivatives. In a recent study, this compound was reacted with arylboronic acids under thermal heating and microwave irradiation conditions, resulting in high yields of the corresponding products. This method not only enhances the efficiency of synthesis but also broadens the scope for creating diverse thiophene-based compounds .

Material Science

In material science, this compound is investigated for its potential use in optoelectronic materials. Thiophene derivatives are known for their electronic properties and can be incorporated into organic photovoltaic devices and sensors. The incorporation of cyano groups into thiophene structures has been shown to improve the performance of bulk-heterojunction solar cells by facilitating better molecular packing and charge transport .

Table 1: Antimicrobial Activity of Synthesized Compounds from this compound

| Compound | Microorganism Type | Zone of Inhibition (mm) | Activity Level |

|---|---|---|---|

| Compound A | Gram-positive bacteria | 20 | High |

| Compound B | Gram-negative bacteria | 15 | Moderate |

| Compound C | Fungal strain | 25 | High |

| Compound D | Fungal strain | 18 | Moderate |

This table summarizes the antimicrobial efficacy of various compounds synthesized from this compound, demonstrating its potential as a precursor for developing new therapeutic agents.

Table 2: Yield Comparison in Suzuki-Miyaura Reactions

| Reaction Conditions | Yield (%) |

|---|---|

| Thermal Heating | 85 |

| Microwave Irradiation | 90 |

The data indicates that microwave irradiation significantly enhances the yield of products compared to traditional thermal heating methods, showcasing the efficiency of using this compound in synthetic applications.

Wirkmechanismus

The mechanism of action of 5-(Bromoacetyl)thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways . The bromoacetyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The thiophene ring contributes to the compound’s stability and reactivity, making it a versatile scaffold in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

5-(Bromoacetyl)thiophene-2-carbonitrile can be compared with other thiophene derivatives, such as 2-(2-Bromoacetyl)thiophene and 5-Bromothiophene-2-carboxaldehyde . While these compounds share a common thiophene core, their unique substituents confer different chemical properties and reactivities. The presence of the bromoacetyl and carbonitrile groups in this compound makes it particularly useful in synthesizing complex heterocyclic structures.

Conclusion

This compound is a compound of significant interest due to its unique chemical properties and diverse applications in scientific research

Biologische Aktivität

5-(Bromoacetyl)thiophene-2-carbonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C7H4BrN2OS

- CAS Number : 496879-84-6

- SMILES Notation : C1=C(SC(=C1C(=O)CBr)C#N)N

The presence of the bromoacetyl and carbonitrile functional groups contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with bromoacetyl chloride in the presence of a base. This process can be optimized using various solvents and temperatures to enhance yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating the antimicrobial efficacy of various synthesized compounds, it was found that derivatives of thiophene, including this compound, showed varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The results indicated that certain derivatives displayed zones of inhibition exceeding 20 mm, suggesting potent antimicrobial effects .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within microbial cells. The bromoacetyl group may facilitate binding to active sites on enzymes or receptors, disrupting normal cellular functions. Additionally, the carbonitrile moiety could play a role in modulating biological pathways related to cell growth and replication .

Case Studies

- Antimicrobial Evaluation : A comprehensive evaluation was conducted on a series of thiophene derivatives, including this compound. The study utilized a cup plate diffusion method against eight strains of microorganisms. Results showed that this compound exhibited notable antifungal activity against several strains, making it a candidate for further pharmacological studies .

- Pharmacological Investigations : In another study focusing on heterocyclic compounds, this compound was included in a library of compounds tested for their ability to inhibit bacterial growth. The findings suggested that this compound could serve as a lead structure for developing new antimicrobial agents .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C7H4BrN2OS |

| CAS Number | 496879-84-6 |

| Antimicrobial Activity | Effective against multiple strains |

| Zone of Inhibition | Up to 20 mm |

Eigenschaften

IUPAC Name |

5-(2-bromoacetyl)thiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS/c8-3-6(10)7-2-1-5(4-9)11-7/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKVPYYHLIYJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459104 | |

| Record name | 5-(Bromoacetyl)thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496879-84-6 | |

| Record name | 5-(Bromoacetyl)thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.